2-[2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl}oxy)ethoxy]-N-(2-morpholinoethyl)-1-ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis details for this compound are not available in the search results, a related study discusses the synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives . These compounds were designed and synthesized for their antimicrobial, COX inhibitory, and anti-inflammatory activities .Scientific Research Applications
Chemical Synthesis and Modification
Compounds featuring morpholine moieties and sulfonyl groups, akin to the structure of the subject compound, have been explored for their chemical synthesis capabilities and the potential to create a wide array of derivative molecules. For instance, studies have shown the synthesis of complex molecules involving morpholine and sulfonyl components for applications ranging from pharmaceuticals to materials science. These compounds often serve as key intermediates in the synthesis of more complex molecules, demonstrating the versatility and importance of such structures in chemical synthesis (Hayashi & Takasu, 2015).
Antimicrobial and Anticancer Properties
Derivatives containing morpholine and sulfonyl groups have been evaluated for their antimicrobial and anticancer properties. For example, novel triazole derivatives with a morpholine moiety have been synthesized and tested for their antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Sahin et al., 2012). Furthermore, indole-based sulfonohydrazide derivatives incorporating morpholine rings have demonstrated promising anticancer activity against human breast cancer cells, suggesting a potential pathway for the development of novel anticancer therapies (Gaur et al., 2022).
HIV-1 Replication Inhibition
Research into N-arylsulfonyl-indole derivatives has identified compounds that inhibit the replication of the human immunodeficiency virus type-1 (HIV-1), showcasing the therapeutic potential of such chemical structures in the realm of antiviral drug development (Che et al., 2015).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the primary targets of this compound.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound may interact with its targets, leading to changes that result in these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, and more.
Result of Action
Given the wide range of biological activities associated with indole derivatives , the compound could potentially have diverse effects at the molecular and cellular levels. These effects could include inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, and more.
Properties
IUPAC Name |
N-[2-[2-[1-(4-methylphenyl)sulfonylindol-4-yl]oxyethoxy]ethyl]-2-morpholin-4-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O5S/c1-21-5-7-22(8-6-21)34(29,30)28-12-9-23-24(28)3-2-4-25(23)33-20-19-31-16-11-26-10-13-27-14-17-32-18-15-27/h2-9,12,26H,10-11,13-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDKKAVZVDQOAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3OCCOCCNCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.